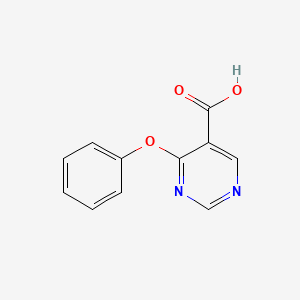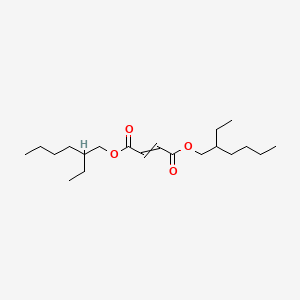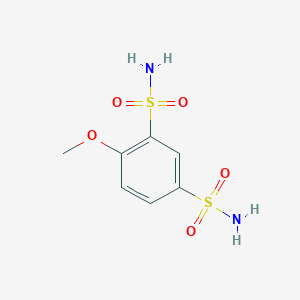![molecular formula C31H31N5 B12007187 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a naphthalene moiety, a piperazine ring, and a pyrido[1,2-a]benzimidazole core
準備方法
The synthesis of 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the 2-methylnaphthalene derivative. This can be achieved through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring. This can be done by reacting the naphthalene derivative with piperazine under reflux conditions.
Pyrido[1,2-a]benzimidazole Core Formation: The final step involves the cyclization of the intermediate product to form the pyrido[1,2-a]benzimidazole core. This can be achieved through a condensation reaction with appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反応の分析
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and piperazine moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a therapeutic agent. It has been studied for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of related compounds and to identify new drug targets.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
作用機序
The mechanism of action of 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
類似化合物との比較
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-2-carboxylic acid and 2-methylnaphthalene, share some structural similarities but differ in their biological activity and applications.
Piperazine Derivatives: Compounds like 1-(2-methoxyphenyl)piperazine and 1-(4-fluorophenyl)piperazine have similar piperazine rings but differ in their substituents and pharmacological properties.
Benzimidazole Derivatives: Compounds such as benzimidazole and 2-aminobenzimidazole share the benzimidazole core but differ in their additional functional groups and biological effects.
The uniqueness of this compound lies in its combination of these three moieties, which contributes to its distinct chemical and biological properties.
特性
分子式 |
C31H31N5 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC名 |
1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H31N5/c1-3-8-24-19-30(36-29-12-7-6-11-28(29)33-31(36)26(24)20-32)35-17-15-34(16-18-35)21-27-22(2)13-14-23-9-4-5-10-25(23)27/h4-7,9-14,19H,3,8,15-18,21H2,1-2H3 |
InChIキー |
OTJNRSAIAXRNIE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)


![N-{5-[(methylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B12007142.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)

![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)



